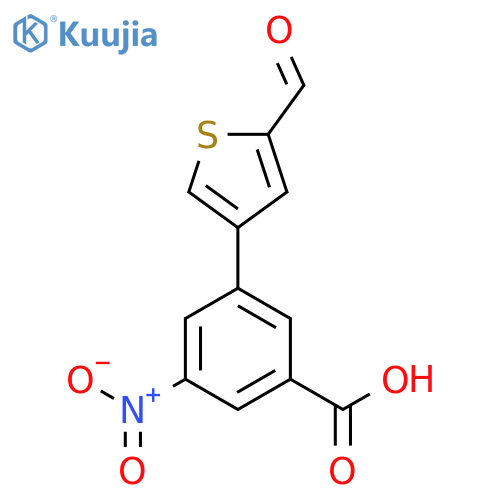

Cas no 1261949-77-2 (3-(5-Formylthiophen-3-yl)-5-nitrobenzoic acid)

3-(5-Formylthiophen-3-yl)-5-nitrobenzoic acid 化学的及び物理的性質

名前と識別子

-

- DTXSID00689490

- SCHEMBL15330783

- MFCD18319840

- 3-(2-Formylthiophen-4-yl)-5-nitrobenzoic acid, 95%

- 3-(2-FORMYLTHIOPHEN-4-YL)-5-NITROBENZOIC ACID

- 1261949-77-2

- 3-(5-Formylthiophen-3-yl)-5-nitrobenzoic acid

-

- MDL: MFCD18319840

- インチ: InChI=1S/C12H7NO5S/c14-5-11-4-9(6-19-11)7-1-8(12(15)16)3-10(2-7)13(17)18/h1-6H,(H,15,16)

- InChIKey: WFTBZKBFUCSGJS-UHFFFAOYSA-N

計算された属性

- 精确分子量: 277.00449350Da

- 同位素质量: 277.00449350Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 6

- 重原子数量: 19

- 回転可能化学結合数: 3

- 複雑さ: 383

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 2.4

- トポロジー分子極性表面積: 128Ų

3-(5-Formylthiophen-3-yl)-5-nitrobenzoic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| abcr | AB326924-5 g |

3-(2-Formylthiophen-4-yl)-5-nitrobenzoic acid, 95%; . |

1261949-77-2 | 95% | 5g |

€1159.00 | 2023-04-26 | |

| abcr | AB326924-5g |

3-(2-Formylthiophen-4-yl)-5-nitrobenzoic acid, 95%; . |

1261949-77-2 | 95% | 5g |

€1159.00 | 2025-03-19 |

3-(5-Formylthiophen-3-yl)-5-nitrobenzoic acid 関連文献

-

Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321

-

Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450

-

Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385

-

Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147

-

Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

-

Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146

-

10. A biocatalytic method for the chemoselective aerobic oxidation of aldehydes to carboxylic acids†Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943

3-(5-Formylthiophen-3-yl)-5-nitrobenzoic acidに関する追加情報

3-(5-Formylthiophen-3-yl)-5-nitrobenzoic acid (CAS No. 1261949-77-2): An Overview

3-(5-Formylthiophen-3-yl)-5-nitrobenzoic acid (CAS No. 1261949-77-2) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, characterized by its unique molecular structure, exhibits a range of biological activities and potential applications, making it a subject of extensive research and development.

The chemical structure of 3-(5-Formylthiophen-3-yl)-5-nitrobenzoic acid consists of a benzoic acid moiety substituted with a 5-formylthiophenyl group and a nitro group at the 5-position. The presence of these functional groups imparts distinct chemical and physical properties to the molecule, which are crucial for its various applications. The formyl group, in particular, is known for its reactivity and ability to participate in a wide range of chemical reactions, including condensation and reduction processes.

In the realm of medicinal chemistry, 3-(5-Formylthiophen-3-yl)-5-nitrobenzoic acid has shown promise as a lead compound for the development of novel therapeutic agents. Recent studies have highlighted its potential as an anti-inflammatory and anti-cancer agent. For instance, research published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, preliminary studies have indicated that certain derivatives can selectively target cancer cells, making them potential candidates for further drug development.

The nitro group in 3-(5-Formylthiophen-3-yl)-5-nitrobenzoic acid plays a crucial role in its biological activity. Nitro compounds are known for their ability to undergo reduction to form amino derivatives, which can interact with various biological targets. This property makes 3-(5-Formylthiophen-3-yl)-5-nitrobenzoic acid an attractive candidate for the design of prodrugs that can be activated under specific physiological conditions.

Beyond its medicinal applications, 3-(5-Formylthiophen-3-yl)-5-nitrobenzoic acid has also found use in materials science. Its unique electronic properties make it suitable for applications in organic electronics and photovoltaics. Research in this area has focused on the development of conjugated polymers and small molecules that incorporate this compound as a building block. These materials have shown promise in enhancing the performance of organic solar cells and light-emitting diodes (LEDs).

The synthesis of 3-(5-Formylthiophen-3-yl)-5-nitrobenzoic acid typically involves multi-step procedures that ensure high yields and purity. Common synthetic routes include the coupling of 5-formylthiophene with 5-nitrobenzoic acid using transition metal catalysts or other coupling reagents. Recent advancements in green chemistry have led to the development of more environmentally friendly methods for synthesizing this compound, reducing the use of hazardous reagents and minimizing waste generation.

In conclusion, 3-(5-Formylthiophen-3-yl)-5-nitrobenzoic acid (CAS No. 1261949-77-2) is a multifaceted compound with significant potential in both medicinal chemistry and materials science. Its unique molecular structure and functional groups enable a wide range of applications, from developing new therapeutic agents to enhancing the performance of organic electronic devices. Ongoing research continues to uncover new properties and uses for this compound, solidifying its importance in modern scientific endeavors.

1261949-77-2 (3-(5-Formylthiophen-3-yl)-5-nitrobenzoic acid) Related Products

- 2411221-84-4(2-Chloro-N-[2-(7-chloro-5-fluoro-1H-indol-3-yl)ethyl]acetamide)

- 2171952-27-3(1-(bromomethyl)-5',5'-dimethyl-3-oxaspirobicyclo3.1.0hexane-2,1'-cyclohexane)

- 2111568-99-9(1-(5-bromo-4-hydroxy-2-methylphenyl)-2-methylpropan-1-one)

- 1013804-90-4(1-[1-(1,3-benzothiazol-2-yl)-5-(propan-2-yl)-1H-pyrazole-3-carbonyl]piperidine-4-carboxamide)

- 847862-26-4(tert-butyl N-[anti-3-azabicyclo[3.2.1]octan-8-yl]carbamate)

- 1024018-70-9(1-(3-Nitro-4-{4-5-(2-thienyl)-1H-pyrazol-3-ylpiperidino}phenyl)-1-ethanone)

- 1823878-55-2(1-(3-Fluorophenyl)bicyclo[1.1.1]pentane)

- 2171941-61-8(2-(4-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}oxan-4-yl)acetic acid)

- 90693-88-2(1,2-Dioleoyl-sn-glycero-3-phospho-L-serine sodium)

- 1806168-76-2(Methyl 2-(aminomethyl)-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-acetate)